D-sorbose

Catalog No.
S572979
CAS No.
3615-56-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-sorbose

CAS Number

3615-56-3

Product Name

D-sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

D Sorbose, D-Sorbose, L Sorbose, L-Sorbose, Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Potential Sweetener with Health Benefits

Research has explored D-sorbose as a potential sweetener due to its sweetness profile and potential health benefits. Studies have shown that D-sorbose may:

  • Inhibit disaccharidase activity: D-sorbose may hinder the enzymes that break down sucrose and maltose in the small intestine, potentially leading to slower sugar absorption and lower blood sugar levels after meals. Source:
  • Have a low glycemic index: This suggests that D-sorbose may cause a smaller rise in blood sugar compared to other sugars. Source:

D-sorbose is a ketose sugar classified as a monosaccharide, specifically a hexose. Its molecular formula is C₆H₁₂O₆, and it is structurally similar to D-sorbitol, differing primarily in the configuration around the second carbon atom. D-sorbose has a sweetness comparable to that of sucrose, making it a potential sweetening agent in various applications. It plays a significant role in the commercial synthesis of ascorbic acid (vitamin C), often serving as an intermediate compound in its production process .

  • D-sorbose is generally considered safe for consumption in limited amounts [].
  • However, specific data on toxicity is limited, and more research is needed to determine its safety profile for various uses [].

Note:

  • More research is needed to fully understand the mechanism of action and potential health effects of D-sorbose.
  • This information is for educational purposes only and should not be interpreted as medical advice.
Typical of sugars, including oxidation, reduction, and esterification. One notable reaction involves the oxidation of D-sorbose to 2-keto-L-gluconic acid, which can subsequently be esterified using sodium methoxide. This transformation highlights its utility in synthetic organic chemistry and biochemistry .

Key Reactions:

  • Oxidation: D-sorbose can be oxidized to form 2-keto-L-gluconic acid.
  • Reduction: It can also serve as a substrate for enzymatic reactions, where it is reduced or transformed into other sugars or acids.
  • Esterification: Involves converting the hydroxyl groups into ester functional groups.

D-sorbose exhibits various biological activities, particularly in its role as a substrate for microbial fermentation processes. It is metabolized by certain bacteria, such as Gluconobacter and Acetobacter, which convert it into L-sorbose through oxidation reactions. This metabolic pathway is crucial in the industrial production of vitamin C, as these microorganisms efficiently convert D-sorbitol to L-sorbose, which is then further processed into ascorbic acid .

The synthesis of D-sorbose typically begins with D-glucose, which is hydrogenated to produce D-sorbitol. Subsequently, microbial fermentation processes utilizing specific strains of bacteria are employed to convert D-sorbitol into D-sorbose. For example, Gluconobacter oxydans is commonly used for this biotransformation due to its unique enzymatic capabilities .

Synthesis Overview:

  • Hydrogenation of D-glucose → D-sorbitol
  • Fermentation by bacteria (e.g., Gluconobacter oxydans) → D-sorbose

D-sorbose finds applications primarily in the food and pharmaceutical industries. Its sweetness makes it suitable for use as a sugar substitute in low-calorie food products. Additionally, its role as an intermediate in the synthesis of vitamin C adds to its significance in nutritional supplements and pharmaceuticals .

Key

Studies have shown that D-sorbose interacts with specific enzymes involved in carbohydrate metabolism. Its metabolic pathways are crucial for understanding its role in various biochemical processes. Research indicates that the enzyme activity associated with D-sorbose can influence its conversion rates and efficiency during fermentation processes .

Notable Interactions:

  • Enzymatic interactions during fermentation.
  • Influence on metabolic pathways related to carbohydrate metabolism.

D-sorbose shares structural similarities with several other sugars and sugar alcohols. The most notable compounds include:

  • D-Sorbitol: A sugar alcohol that serves as the precursor for D-sorbose.
  • L-Sorbose: The naturally occurring form that differs from D-sorbose at the second carbon position.
  • D-Fructose: Another ketose sugar with different functional properties.
CompoundStructure DifferenceKey Characteristics
D-SorbitolAlcohol group at C2Sugar alcohol; precursor to D-sorbose
L-SorboseConfiguration at C2Natural form; used in vitamin C synthesis
D-FructoseKetone group at C2Sweeter than glucose; used in food products

D-sorbose's uniqueness lies in its specific configuration and role as an intermediate in vitamin C synthesis, distinguishing it from other similar compounds.

The discovery of D-sorbose is intertwined with advancements in stereochemistry and microbial biotechnology. Early work by Louis Pasteur on microbial fermentation laid the groundwork for understanding sugar transformations, though D-sorbose itself was first identified in the late 19th century during studies of bacterial metabolism. In 1895, Gabriel Bertrand observed Acetobacter xylinum converting D-sorbitol into L-sorbose, a process later termed the "Bertrand–Hudson reaction". This discovery marked the first documented biotransformation of a sugar alcohol into a ketose, though the D-isomer of sorbose remained elusive until the mid-20th century.

Nomenclature evolved alongside structural elucidation. Initially termed "sorbinose," its classification as a 2-ketohexose (D-xylo-2-hexulose) clarified its position within carbohydrate taxonomy. The prefix "D" refers to the configuration of the highest-numbered chiral center (C5), following Fischer's D/L system. The International Union of Pure and Applied Chemistry (IUPAC) later standardized its name to reflect absolute configuration: (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one.

Table 1: Key Milestones in D-Sorbose Research

YearDiscovery/AdvancementResearchers/Institutions
1895L-sorbose identification via bacterial oxidationGabriel Bertrand
1933Industrial production via Reichstein synthesisTadeusz Reichstein
1999Enzymatic synthesis using aldolase RhaDWong et al.
2024Novel D-sorbitol dehydrogenase isolationFaunimonas pinastri studies

Position Within Carbohydrate Classification Systems

D-sorbose belongs to the ketohexose subgroup of monosaccharides, characterized by:

  • Six-carbon backbone (C₆H₁₂O₆)
  • Ketone functional group at position 2 (C=O)
  • Four chiral centers (C3, C4, C5, C6) conferring stereoisomerism

Its structural relationship to other hexoses is defined by the arrangement of hydroxyl groups:

Table 2: Comparative Analysis of Common Ketohexoses

PropertyD-FructoseD-SorboseD-Tagatose
Carbonyl PositionC2C2C2
Epimer Relationship-C3 epimer of D-fructoseC4 epimer of D-fructose
Natural AbundanceHighTraceRare
Specific Rotation−92° (H₂O)+43° (H₂O)−5° (H₂O)

As a member of the rare sugar family, D-sorbose shares metabolic pathways with psicose and allulose but exhibits distinct physicochemical behaviors, including higher thermal stability (melting point 163–165°C) and solubility profiles.

Natural Occurrence vs. Synthetic Prevalence

Natural Occurrence

D-sorbose exists transiently in specific ecological niches:

  • Plant sources: Trace amounts detected in Sparganium stoloniferum rhizomes and Punica granatum fruits
  • Microbial synthesis: Secondary metabolite in Gluconacetobacter liquefaciens and Pseudomonas cichorii
  • Marine environments: Isolated from algal-bacterial symbionts in coral reefs

Table 3: Natural vs. Synthetic Production Metrics

ParameterNatural OccurrenceIndustrial Synthesis
Concentration<0.01% dry weight>99% purity
Primary SourceMicrobial oxidationBacterial fermentation
Yield (Typical)Nanogram scale13–67 g/L
Key OrganismsAcetobacter spp.Engineered Bacillus licheniformis

Synthetic Prevalence

Modern production leverages biotechnological advances:

  • Reichstein process: Historical chemical synthesis from D-glucose via D-sorbitol oxidation
  • Enzymatic synthesis:
    • Aldolase RhaD-mediated condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde
    • NAD⁺-dependent dehydrogenases in Faunimonas pinastri
  • Fermentation optimization:
    • Gluconobacter oxydans strains achieving 47–68% conversion efficiency
    • Continuous bioreactors with immobilized cells

The shift toward synthetic production addresses natural scarcity while enabling scalable applications in:

  • Vitamin C (ascorbic acid) precursor synthesis
  • Low-calorie sweetener formulations
  • Chiral building blocks for pharmaceuticals

Atomic Configuration and Stereochemical Features

D-Sorbose possesses the systematic name (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, indicating three defined stereocenters at carbons 3, 4, and 5 [3] [4]. The molecule contains a ketone functional group at carbon-2, distinguishing it from aldohexoses which possess aldehyde groups at carbon-1 [1] [47]. The absolute stereochemistry follows the D-configuration convention, with the hydroxyl group on the highest-numbered chiral center (C-5) positioned on the right side in Fischer projection [50].

The ketone functionality at C-2 serves as the anomeric carbon in cyclic forms, enabling the formation of both α and β anomers through intramolecular cyclization reactions [10] [13]. This structural feature allows D-sorbose to undergo mutarotation in aqueous solution, establishing equilibrium between multiple tautomeric forms [11] [13].

Pyranose vs. Furanose Tautomerism

D-Sorbose exhibits complex tautomeric behavior in aqueous solution, existing as an equilibrium mixture of multiple cyclic forms along with a minor open-chain component [10] [11]. The predominant cyclic forms include both six-membered pyranose rings and five-membered furanose rings, formed through intramolecular hemiketal formation between the C-2 ketone and various hydroxyl groups [10] [13].

In pyranose formation, the ketone group at C-2 reacts with the hydroxyl group at C-6 to generate a six-membered ring structure reminiscent of pyran [10]. This cyclization creates both α-D-sorbopyranose and β-D-sorbopyranose anomers, with the β-anomer typically predominating in aqueous solution [13] [21]. The pyranose forms adopt chair conformations, with β-D-sorbopyranose existing primarily in the ⁴C₁ conformation [21].

Furanose ring formation occurs through reaction of the C-2 ketone with the C-5 hydroxyl group, producing five-membered ring structures analogous to furan [10]. Both α-D-sorbofuranose and β-D-sorbofuranose forms exist in solution, though these represent minor components of the equilibrium mixture [11] [13].

The tautomeric distribution in aqueous solution can be summarized as follows:

Tautomeric FormRing SizeAnomeric CarbonEstimated AbundanceCrystal Structure
Open-chain (keto form)LinearC2 (carbonyl)<1%Not isolated
α-D-Sorbopyranose6-membered (pyranose)C2 (α-configuration)MinorConfirmed by X-ray
β-D-Sorbopyranose6-membered (pyranose)C2 (β-configuration)Major (predominant)Most stable form
α-D-Sorbofuranose5-membered (furanose)C2 (α-configuration)MinorNot confirmed
β-D-Sorbofuranose5-membered (furanose)C2 (β-configuration)MinorNot confirmed

The open-chain keto form represents less than 1% of the total population in aqueous solution but remains detectable through advanced nuclear magnetic resonance techniques at elevated concentrations and temperatures [11] [26].

Comparative Analysis with C-3/C-4 Epimers

D-Sorbose exhibits specific stereochemical relationships with other ketohexoses through epimeric configurations at individual chiral centers [14] [15]. The most significant epimeric relationship exists with D-psicose, which differs solely in the configuration at carbon-4 [14]. D-Psicose possesses an R configuration at C-4, while D-sorbose maintains an S configuration at this position, making these compounds C-4 epimers [14] [18].

The stereochemical relationships of D-sorbose with related ketohexoses are detailed in the following comparative analysis:

SugarConfiguration at C3Configuration at C4Configuration at C5Relationship to D-SorboseCAS Number
D-SorboseRSRReference compound3615-56-3
D-Psicose (C4 epimer)RRRC4 epimer551-68-8
L-Sorbose (enantiomer)SRSEnantiomer87-79-6
D-FructoseSSRDiastereomer (not epimer)57-48-7
D-TagatoseRSSDiastereomer (not epimer)87-81-0

L-Sorbose represents the complete enantiomer of D-sorbose, with opposite configurations at all three chiral centers (C-3, C-4, and C-5) [15] [17]. This enantiomeric relationship results in identical physical properties except for optical rotation, which exhibits equal magnitude but opposite sign [15].

D-Fructose and D-tagatose maintain diastereomeric relationships with D-sorbose but do not qualify as epimers since they differ at multiple chiral centers simultaneously [15] [17]. D-Fructose differs at both C-3 and C-4 positions, while D-tagatose differs at the C-5 position [15] [18].

Crystallographic Behavior and Polymorphic Forms

Crystallographic studies of D-sorbose and its derivatives have revealed important structural insights regarding preferred conformations and packing arrangements in the solid state [20] [21]. X-ray crystallographic analysis of racemic α-D,L-sorbose demonstrates that the compound crystallizes in the α-pyranose form with a ⁴C₁ conformation for the D-enantiomer and ¹C₄ conformation for the L-enantiomer [21].

The crystal structure of racemic α-D,L-sorbose exhibits space group P2₁/a with Z = 8, containing two crystallographically independent molecules in the asymmetric unit [21]. The unit cell volume measures 1450.86 ų, representing approximately 41 ų smaller volume compared to twice the amount of pure chiral α-L-sorbose, indicating more efficient packing in the racemic crystal [21].

Hydrogen bonding patterns play crucial roles in determining crystal stability and polymorphic behavior [20] [21]. In the racemic crystal structure, molecules form three-dimensional hydrogen-bonded networks through O-H···O interactions, with both strong homo-chiral D-D and L-L links as well as weaker hetero-chiral D-L connections [21].

Crystallographic investigations of 1-deoxy-D-sorbose derivatives have provided additional insights into conformational preferences and polymorphic behavior [20] [24]. Studies of 1-deoxy-α-D-sorbopyranose confirmed the α-pyranose configuration in the crystalline state, with the hydroxyl group at the anomeric position adopting an axial orientation [20].

Polymorphic behavior has been observed in related deoxy-sorbose derivatives, with 1-deoxy-D-tagatose exhibiting concomitant crystallization of two distinct polymorphic forms from identical mother liquor [24]. These polymorphs differ primarily in hydrogen bonding networks and molecular packing arrangements while maintaining nearly identical molecular conformations [24].

Spectroscopic Identification Signatures

NMR Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive identification signatures for D-sorbose through characteristic chemical shift patterns and coupling constants [26] [28]. Both ¹H NMR and ¹³C NMR techniques offer complementary information for structural elucidation and tautomeric analysis [26] [30].

¹H NMR spectroscopy of D-sorbose in deuterium oxide reveals complex multiplet patterns arising from the various tautomeric forms present in solution [28] [29]. The anomeric protons appear in distinct chemical shift regions depending on the specific tautomeric form, with pyranose anomeric protons typically resonating between 4.5-5.5 ppm [28]. The hydroxyl protons, when observable under appropriate conditions, appear in the region between 5.5-8.5 ppm [42].

¹³C NMR spectroscopy provides more definitive structural identification through characteristic carbonyl and carbon chemical shifts [26] [30]. The ketone carbon at C-2 exhibits a distinctive chemical shift around 213-214 ppm in the open-chain form, serving as an unambiguous marker for the keto tautomer [26]. Ring carbons display characteristic chemical shift patterns that distinguish between pyranose and furanose forms [26] [41].

Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, TOCSY), enable complete assignment of all carbon and proton resonances [31] [42]. These methods prove particularly valuable for distinguishing between closely related stereoisomers and for quantitative analysis of tautomeric populations [11] [31].

Temperature-dependent NMR studies reveal that the proportion of open-chain keto form increases with elevated temperature, facilitating detection and quantification of this minor tautomer [11] [26]. Concentrated solutions (3.7 M) and elevated temperatures (80°C) optimize detection sensitivity for the carbonyl-containing open-chain form [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides characteristic fragmentation patterns that enable unambiguous identification of D-sorbose and differentiation from other isomeric hexoses [31] [36]. Electrospray ionization mass spectrometry (ESI-MS) typically generates the molecular ion [M-H]⁻ at m/z 179, corresponding to the deprotonated molecular ion [38].

Collision-induced dissociation (CID) of the molecular ion produces characteristic fragmentation patterns involving sequential losses of water (18 Da) and formaldehyde (30 Da) molecules [36] [38]. These neutral losses reflect the structural features common to carbohydrates and provide diagnostic information for compound identification [36].

The fragmentation behavior of D-sorbose exhibits specific patterns that distinguish it from other ketohexoses [38]. Tandem mass spectrometry (MS/MS) analysis reveals fragment ions arising from cross-ring cleavages and glycosidic bond fragmentations characteristic of the sorbose structure [38]. These fragmentation pathways align with established carbohydrate fragmentation mechanisms involving neutral losses of water, formaldehyde, and other small molecules [36] [38].

High-resolution mass spectrometry enables determination of exact mass measurements, confirming the molecular formula C₆H₁₂O₆ and distinguishing D-sorbose from other isobaric compounds through accurate mass determination [31] [37]. The monoisotopic mass of 180.063388 Da provides definitive molecular weight confirmation [5] [7].

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry offers alternative ionization approaches for D-sorbose analysis, particularly useful for mixture analysis and structural characterization [36]. These techniques complement electrospray ionization methods and provide additional analytical capabilities for comprehensive structural elucidation [36].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

JJ09461NJS

Other CAS

3615-56-3

Wikipedia

Keto-D-sorbose

Dates

Modify: 2023-08-15

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